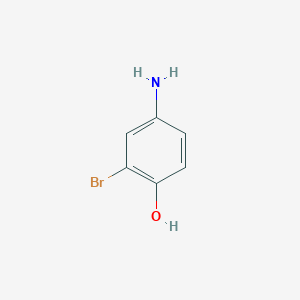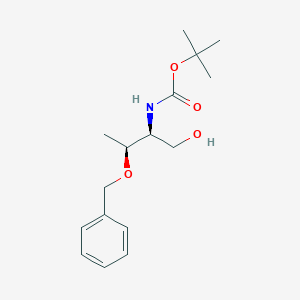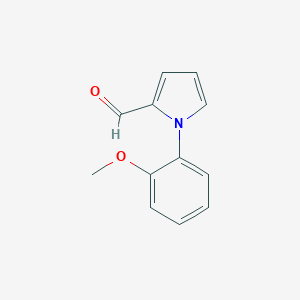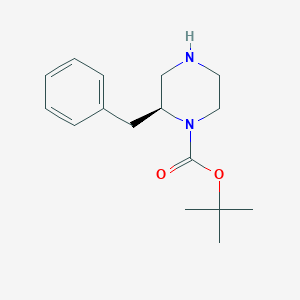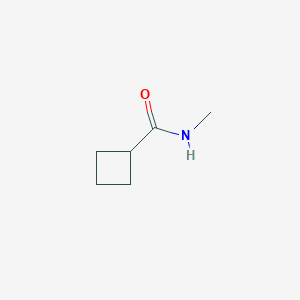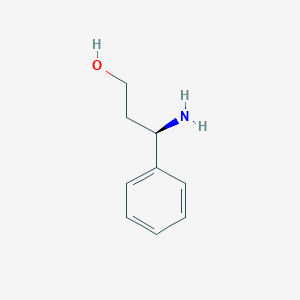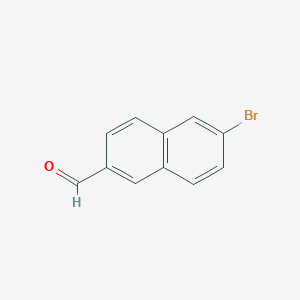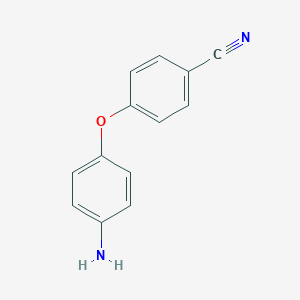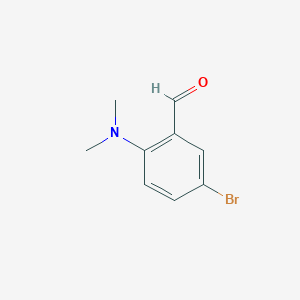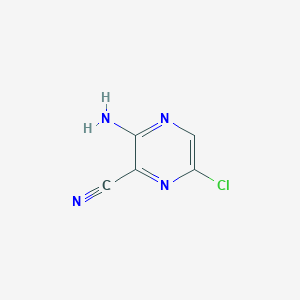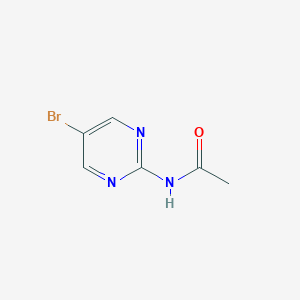
N-(5-Bromopyrimidin-2-yl)acetamide
Übersicht
Beschreibung
“N-(5-Bromopyrimidin-2-yl)acetamide” is a chemical compound with the CAS Number: 180530-15-8 . It has a molecular weight of 216.04 and its molecular formula is C6H6BrN3O . The IUPAC name for this compound is N-(5-bromo-2-pyrimidinyl)acetamide .
Molecular Structure Analysis
The InChI code for “N-(5-Bromopyrimidin-2-yl)acetamide” is 1S/C6H6BrN3O/c1-4(11)10-6-8-2-5(7)3-9-6/h2-3H,1H3, (H,8,9,10,11) . The asymmetric unit of a similar compound, C7H7BrN2O, contains two molecules, in one of which the methyl H atoms are disordered over two orientations in a 0.57 (3):0.43 (3) ratio .Physical And Chemical Properties Analysis
“N-(5-Bromopyrimidin-2-yl)acetamide” is a solid at room temperature . It should be stored in a dry place at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- The synthesis of novel sulfonamide derivatives using 2-bromo-N-(phenylsulfonyl)acetamide derivatives has been explored, yielding compounds with significant antimicrobial activity. These derivatives, including aminothiazole, amino-oxazole, quinazoline-2-yl, and others, have shown good activity against various strains, with some compounds displaying high activity levels (Fahim & Ismael, 2019).
Anticonvulsant Agents
- A study aimed at synthesizing new (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives as potential anticonvulsants. These derivatives showed moderate anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats. The study highlights the synthesis process and the structural characterization of these compounds (Severina et al., 2020).
FLAP Inhibitor Labeling
- Research on the synthesis of a novel and selective five-lipoxygenase activity protein (FLAP) inhibitor, labeled with carbon-14 and deuterium, has been conducted. This inhibitor is noted for its excellent pharmacokinetics properties, showcasing the utility of N-(5-Bromopyrimidin-2-yl)acetamide derivatives in developing targeted therapies (Latli et al., 2015).
Vibrational Spectroscopic Signatures
- A study on the vibrational spectroscopic signatures of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide aimed to characterize antiviral active molecules through Raman and Fourier transform infrared spectroscopy. The research provides insight into the stereo-electronic interactions and stability of the molecule, offering a basis for understanding the action mechanism of similar compounds (Jenepha Mary, Pradhan, & James, 2022).
Antitumor Activity
- The design, synthesis, and biological evaluation of novel N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides for their antitumor activities in vitro indicate that some compounds exhibited potent antiproliferative activity against human cervical and lung cancer cell lines. This study underscores the potential of N-(5-Bromopyrimidin-2-yl)acetamide derivatives in cancer therapy (Wu et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(5-bromopyrimidin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c1-4(11)10-6-8-2-5(7)3-9-6/h2-3H,1H3,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFUSWVVQGECDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626695 | |
| Record name | N-(5-Bromopyrimidin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromopyrimidin-2-yl)acetamide | |
CAS RN |
180530-15-8 | |
| Record name | N-(5-Bromopyrimidin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Acetamido-5-bromopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


